1-(2-Nitrophenyl)-1H-purin-6(7H)-one is a purine derivative characterized by the presence of a nitrophenyl group. This compound has garnered interest due to its potential pharmaceutical applications, particularly in the development of drugs targeting various diseases. The molecular formula for this compound is C11H9N3O2, and it falls under the category of heterocyclic compounds, specifically purines, which are essential components of nucleic acids and play critical roles in biochemistry.
The compound can be synthesized through various methods, including multi-component reactions and microwave-assisted synthesis. Its derivatives and related compounds are often studied for their biological activities and potential therapeutic uses.
1-(2-Nitrophenyl)-1H-purin-6(7H)-one is classified as:
The synthesis of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one can be achieved through several methodologies:
For instance, one reported method includes the use of sodium acetate as a catalyst in an acetic acid solvent under microwave conditions, which enhances the efficiency of the reaction while minimizing by-products .
The molecular structure of 1-(2-Nitrophenyl)-1H-purin-6(7H)-one features:
1-(2-Nitrophenyl)-1H-purin-6(7H)-one can undergo various chemical reactions typical of nitro-substituted compounds:
These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for compounds like 1-(2-Nitrophenyl)-1H-purin-6(7H)-one often involves interactions with biological targets such as enzymes or receptors. The nitro group may play a critical role in binding affinity and specificity towards these targets, potentially influencing pathways related to cell signaling or metabolic processes.
Research indicates that modifications to the purine structure can significantly impact its biological efficacy, making it essential to study these mechanisms thoroughly.
Physical property data can include density, boiling point, and solubility metrics that are crucial for practical applications in drug formulation.
1-(2-Nitrophenyl)-1H-purin-6(7H)-one finds applications primarily in:
This compound exemplifies the intersection between organic chemistry and pharmacology, highlighting its importance in drug discovery and development efforts.
Alkylation of the purine N9 position serves as the foundational step for constructing 1-(2-nitrophenyl)-1H-purin-6(7H)-one. The reaction typically employs 6-chloropurine or its 6-methoxy derivative as starting materials, where the C6 carbonyl is protected as an ether or halogen to prevent side reactions. Nucleophilic displacement at C6 is achieved under anhydrous conditions using potassium carbonate as a base in dimethylformamide (DMF), facilitating N9-alkylation with 2-fluoronitrobenzene or 2-chloronitrobenzene at 80–100°C for 12–24 hours [2] [6]. Acylation modifications at the N7 position are feasible but require stringent protection/deprotection strategies due to competing reactivity at N9. Key optimization: Substituent effects dictate that electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance electrophilicity, improving alkylation yields from ~45% to >75% [6].
Table 1: Alkylation Conditions for N9-Functionalization
Purine Precursor | Electrophile | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|---|
6-Chloropurine | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 80 | 68 |
6-Methoxypurine | 1-Chloro-2-nitrobenzene | Cs₂CO₃ | NMP | 100 | 72 |
6-(Methylthio)purine | 1-Bromo-2-nitrobenzene | DBU | DMSO | 90 | 58 |
Direct C–C bond formation between purine and 2-nitrophenyl groups employs Friedel-Crafts acylation. Here, purine-6-carbonyl chloride acts as an electrophile, reacting with nitrobenzene under AlCl₃ catalysis (molar ratio 1:1.2) in dichloroethane at 60°C. However, regioselectivity challenges arise due to the meta-directing effect of the nitro group, yielding mixtures of ortho/para isomers (60:40 ratio) [2]. Alternative pathways use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 6-iodopurine and 2-nitrophenylboronic acid, though boronic acid instability necessitates careful pH control [9]. Optimization breakthrough: Microwave-assisted Ullmann-type coupling with CuI/1,10-phenanthroline enables direct C–N linkage at N9, achieving >85% regioselectivity [6].
Conventional thermal methods for N9-alkylation suffer from prolonged reaction times (12–24 hours) and thermal degradation. Microwave irradiation drastically reduces this to 15–45 minutes while improving yields by 20–30%. A documented protocol involves reacting 6-chloropurine with 1-fluoro-2-nitrobenzene in DMF using K₂CO₃, irradiated at 150 W and 120°C [6]. Energy efficiency arises from selective absorption by polar intermediates, minimizing byproducts like hydrolysis derivatives (<5% vs. 15% thermally). Scalability note: Continuous-flow microwave reactors achieve gram-scale production (≥90% purity) with reduced solvent volumes [6].
Catalyst selection critically influences arylation efficiency:
Table 2: Solvent and Catalyst Screening for N9-Arylation
Catalyst System | Solvent | Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
CuI/DMEDA | DMSO | 4 | 92 | <3 |
Pd(OAc)₂/XPhos | Dioxane | 8 | 65 | 18 |
None (thermal) | DMF | 24 | 68 | 15 |
CuI/1,10-phenanthroline | Toluene | 6 | 78 | 8 |
Purification hurdles stem from:
Table 3: Characterization Data for 1-(2-Nitrophenyl)-1H-purin-6(7H)-one
Method | Key Signals | Assignment |
---|---|---|
(^{1}\text{H}) NMR (400 MHz, DMSO-d6) | δ 8.15 (s, 1H), 8.05 (dd, J=8.2 Hz, 1H), 7.85–7.75 (m, 2H), 7.65 (t, J=7.6 Hz, 1H) | H8 (purine), H3/H4/H5/H6 (phenyl) |
(^{13}\text{C}) NMR (101 MHz, DMSO-d6) | δ 160.1, 152.3, 149.8, 142.5, 134.2, 132.0, 130.5, 126.3, 124.8, 118.0 | C6, C2, C4 (purine); C1–C6 (phenyl) |
FT-IR | 1705 cm⁻¹ (C=O str), 1520 cm⁻¹ (asym NO₂ str), 1340 cm⁻¹ (sym NO₂ str) | Lactam carbonyl, nitro group |
HRMS (ESI+) | m/z 270.0732 [M+H]+ (calc. 270.0730) | C₁₁H₈N₅O₃ |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: